molecular formula C15H11ClN2O3 B3861476 3-(2-chlorophenyl)-N-(4-nitrophenyl)acrylamide

3-(2-chlorophenyl)-N-(4-nitrophenyl)acrylamide

Cat. No.: B3861476
M. Wt: 302.71 g/mol
InChI Key: YPPIRROIBPFBPP-BJMVGYQFSA-N
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Description

The compound “3-(2-chlorophenyl)-N-(4-nitrophenyl)acrylamide” is an organic compound, likely part of the acrylamide family. Acrylamides are typically used in industrial processes and have various applications in the field of polymer chemistry .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve a central acrylamide group (a carbon double-bonded to an oxygen and single-bonded to a nitrogen), with phenyl groups substituted with chlorine and nitro groups at the 2nd and 4th positions respectively .


Chemical Reactions Analysis

As an organic compound, “this compound” would be expected to undergo various chemical reactions typical of acrylamides and substituted phenyl compounds. These could include electrophilic aromatic substitution, nucleophilic addition, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As an acrylamide, we might expect it to be a solid at room temperature, but without specific data, this is speculative .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Acrylamides can be hazardous and are often considered toxic and potentially carcinogenic. Proper safety measures should be taken when handling them .

Future Directions

The potential applications and future directions for this compound would depend greatly on its specific physical and chemical properties, which, as mentioned, are not available without further data .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-14-4-2-1-3-11(14)5-10-15(19)17-12-6-8-13(9-7-12)18(20)21/h1-10H,(H,17,19)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIRROIBPFBPP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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